molecular formula C17H15N3O3 B4890141 1-methyl-5-[1-(1-naphthylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

1-methyl-5-[1-(1-naphthylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4890141
M. Wt: 309.32 g/mol
InChI Key: GVRSCYSIZCAESX-UHFFFAOYSA-N
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Description

1-methyl-5-[1-(1-naphthylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MAP, and it has been the subject of numerous studies focused on its synthesis, mechanism of action, and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MAP is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complexation results in a change in the electronic structure of the compound, leading to the observed fluorescence. The exact nature of the complex formed between MAP and metal ions is still under investigation.
Biochemical and Physiological Effects:
Studies have shown that MAP does not exhibit significant toxicity towards cells in vitro. However, its effects on living organisms have not been extensively studied. Some studies suggest that MAP may exhibit antioxidant properties, which could make it a potential candidate for use in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MAP in lab experiments is its selectivity towards metal ions. This property allows for the detection and quantification of metal ions in complex matrices. However, the synthesis of MAP can be challenging, and the compound is relatively unstable, which can limit its use in certain applications.

Future Directions

There are numerous potential future directions for research focused on MAP. One promising area of investigation is the development of new synthetic routes to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of MAP and its potential applications in various fields, including environmental monitoring and biomedical research. Furthermore, the development of new derivatives of MAP could lead to the discovery of compounds with improved properties and increased selectivity towards metal ions.

Synthesis Methods

The synthesis of MAP involves the condensation of 2-naphthylamine and diethyl ethoxymethylenemalonate in the presence of an acid catalyst. This reaction results in the formation of MAP as a yellow crystalline solid. The purity of the compound can be improved through recrystallization, and its identity can be confirmed through various spectroscopic techniques.

Scientific Research Applications

MAP has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant areas of research has been its potential use as a fluorescent probe for the detection of metal ions. MAP has been shown to exhibit selective fluorescence in the presence of various metal ions, including copper, mercury, and lead. This property makes it a promising candidate for use in environmental monitoring and industrial applications.

properties

IUPAC Name

6-hydroxy-1-methyl-5-(C-methyl-N-naphthalen-1-ylcarbonimidoyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-10(14-15(21)19-17(23)20(2)16(14)22)18-13-9-5-7-11-6-3-4-8-12(11)13/h3-9,22H,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRSCYSIZCAESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=CC2=CC=CC=C21)C3=C(N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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